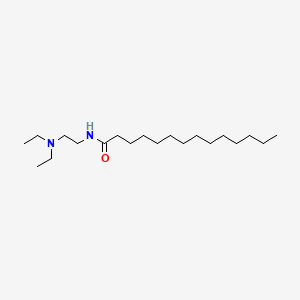
Tetradecanamide, N-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanamide, N-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C14H29NO. It is also known by other names such as Myristamide, Myristic acid amide, Myristic amide, and Tetradecylamide . This compound is characterized by its white to slightly yellow solid form and is known for its various applications in different fields.
Vorbereitungsmethoden
The synthesis of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves the reaction of tetradecanoic acid with diethylamine. The reaction typically occurs under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Tetradecanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Wissenschaftliche Forschungsanwendungen
Tetradecanamide, N-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Tetradecanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tetradecanamide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
Myristamide: Similar in structure but may have different functional groups.
Myristic acid amide: Another related compound with slight variations in its chemical structure.
Tetradecylamide: Shares similarities in its carbon chain length but differs in its functional groups.
These comparisons highlight the uniqueness of Tetradecanamide, N-(2-(diethylamino)ethyl)- in terms of its specific chemical structure and properties .
Eigenschaften
CAS-Nummer |
109935-18-4 |
|---|---|
Molekularformel |
C20H42N2O |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C20H42N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(5-2)6-3/h4-19H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
MAQKRCTXJZAGIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















